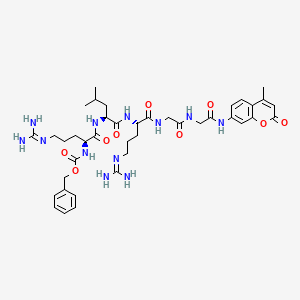
Z-Arg-Leu-Arg-Gly-Gly-AMC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Arg-Leu-Arg-Gly-Gly-AMC is a peptide substrate primarily used to study protease activity. It consists of a pentapeptide sequence linked to the fluorescent group 7-amino-4-methylcoumarin (AMC). The “Z” denotes the benzyloxycarbonyl (Z) protecting group, which is used to protect amino acids from nonspecific reactions . This compound is particularly significant in the study of SARS-CoV papain-like protease (PLpro), where the sequence RLRGG is the C-terminal sequence of ubiquitin .
准备方法
Synthetic Routes and Reaction Conditions
Z-Arg-Leu-Arg-Gly-Gly-AMC is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzyloxycarbonyl (Z) group is used to protect the amino acids during the synthesis . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process is also scaled up, employing industrial-grade HPLC systems .
化学反应分析
Types of Reactions
Z-Arg-Leu-Arg-Gly-Gly-AMC primarily undergoes hydrolysis reactions. When exposed to proteases, the peptide bond between the glycine and AMC is cleaved, releasing the fluorescent AMC .
Common Reagents and Conditions
Reagents: Proteases such as SARS-CoV PLpro.
Conditions: The reaction is typically carried out in a buffer solution containing HEPES (pH 7.4), Triton X-100, BSA, and DTT.
Major Products
The major product of the hydrolysis reaction is free AMC, which can be detected by its fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 450 nm .
科学研究应用
Z-Arg-Leu-Arg-Gly-Gly-AMC is widely used in scientific research for the following applications:
Chemistry: Used as a substrate in enzymatic assays to study the activity of proteases.
Biology: Helps in understanding the role of proteases in various biological processes, including protein degradation and signal transduction.
Industry: Employed in high-throughput screening assays for the identification of protease inhibitors.
作用机制
Z-Arg-Leu-Arg-Gly-Gly-AMC exerts its effects by serving as a substrate for proteases. The protease cleaves the peptide bond, releasing AMC, which fluoresces. This fluorescence can be measured to assess the catalytic activity of the protease . The molecular target is the active site of the protease, and the pathway involves the hydrolysis of the peptide bond .
相似化合物的比较
Similar Compounds
Z-Leu-Arg-Gly-Gly-AMC: Another peptide substrate with a similar structure but different amino acid sequence.
Z-Gly-Gly-Arg-AMC: A substrate used in thrombin generation assays.
Uniqueness
Z-Arg-Leu-Arg-Gly-Gly-AMC is unique due to its specific sequence, which makes it a suitable substrate for SARS-CoV PLpro. Its ability to release a fluorescent product upon cleavage allows for easy detection and quantification of protease activity .
属性
分子式 |
C40H56N12O9 |
|---|---|
分子量 |
848.9 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C40H56N12O9/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46)/t28-,29-,30-/m0/s1 |
InChI 键 |
BOVMHLIAYDDKAY-DTXPUJKBSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


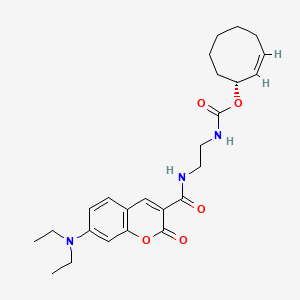
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
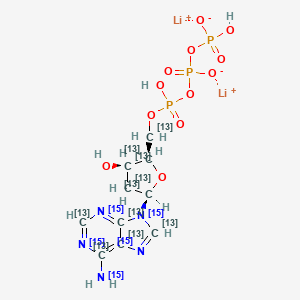
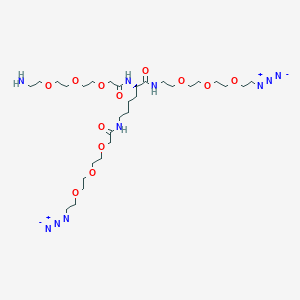
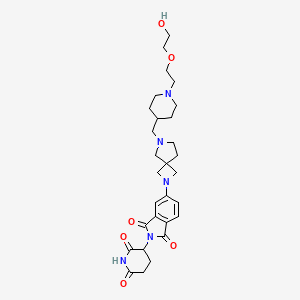

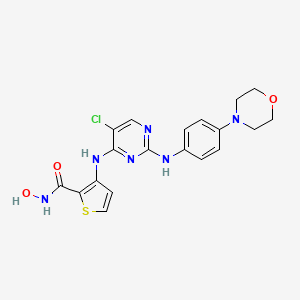
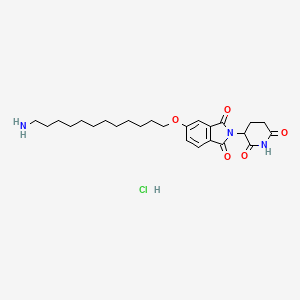
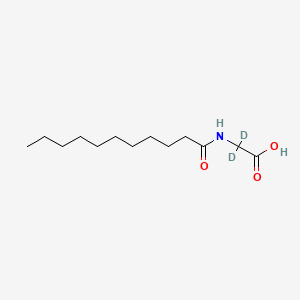
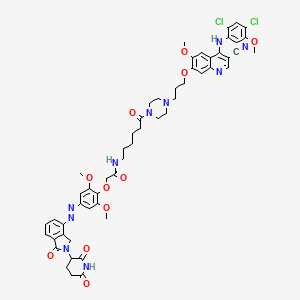
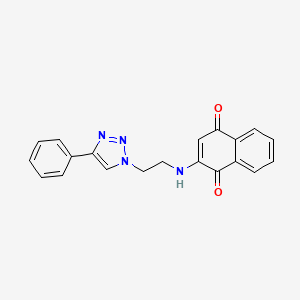
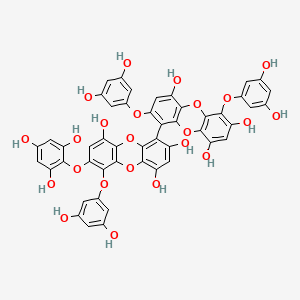
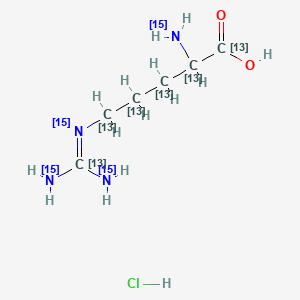
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
